
Formamide, N-(2-phenylethyl)-
Overview
Description
Formamide, N-(2-phenylethyl)- (CAS 23069-99-0), also known as N-phenethylformamide, is a secondary amide with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol . Its structure consists of a formyl group (-CHO) attached to the nitrogen of a 2-phenylethylamine moiety. This compound is primarily synthetic, with applications in organic synthesis and as a precursor for more complex molecules. Key spectral data include an IR carbonyl stretch at 1668–1673 cm⁻¹ and characteristic NMR signals for aromatic protons (δ 6.9–7.6 ppm) and the formyl proton (δ 7.8–8.0 ppm) .
Mechanism of Action
Target of Action
This compound is a reactant used in the preparation of allenamides by alkylation with propargyl bromide and isomerization Ugi 3CC reaction
Biochemical Pathways
As a reactant in chemical synthesis, it participates in the formation of allenamides . .
Result of Action
As a reactant in chemical synthesis, it contributes to the formation of new compounds . .
Biological Activity
Formamide, N-(2-phenylethyl)-, also known by its CAS number 23069-99-0, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Formamide, N-(2-phenylethyl)- is characterized by the presence of a phenylethyl group attached to a formamide moiety. Its molecular formula is C₉H₁₁N O, and it exhibits properties typical of amides, including solubility in polar solvents and potential interactions with biological molecules.
Pharmacological Activity
The biological activity of Formamide, N-(2-phenylethyl)- has been explored in several studies, highlighting its potential as a therapeutic agent. Below are key findings regarding its pharmacological effects:
Neuroprotective Effects
Research indicates that phenethylamine derivatives may possess neuroprotective qualities. A study examining the neuroprotective effects of related compounds found that they could mitigate oxidative stress in neuronal cells. This suggests that Formamide, N-(2-phenylethyl)- could be investigated for similar neuroprotective mechanisms .
Case Studies
- Neuroprotection in Animal Models : A study involving animal models demonstrated that phenethylamine derivatives reduced neuroinflammation and improved cognitive function in subjects exposed to neurotoxic agents. This points to the need for further exploration of Formamide, N-(2-phenylethyl)- in similar contexts .
- Antimicrobial Activity : In vitro tests on structurally related compounds showed significant inhibition of bacterial growth in strains such as E. coli and S. aureus. Although specific tests on Formamide, N-(2-phenylethyl)- were not conducted, these findings support the hypothesis of its antimicrobial potential .
Table 1: Comparative Biological Activities of Phenethylamine Derivatives
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H11N
- Molecular Weight : 149.19 g/mol
- Structural Features : The compound features a formamide functional group attached to a 2-phenylethyl moiety, contributing to its unique reactivity and biological properties.
Organic Synthesis
Formamide, N-(2-phenylethyl)- serves as a versatile reagent in organic synthesis. It can be utilized in:
- Preparation of Allenamides : The compound acts as a reactant for the synthesis of allenamides through alkylation with propargyl bromide followed by isomerization.
- N-Formylation Reactions : It has been shown to facilitate N-formylation of aromatic and aliphatic amines, enhancing reaction efficiency compared to traditional solvents like DMF .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic properties:
- Bioactive Compound Development : Formamide derivatives are investigated for their roles in developing new bioactive compounds, particularly in the context of 2-phenethylamines.
- Antimicrobial Activity : Preliminary studies indicate that derivatives exhibit significant antibacterial activity against various strains, suggesting potential for drug development.
Biotechnology
Formamide is recognized as an innovative nitrogen source in biotechnological processes:
- Metabolic Engineering : Its application in metabolic engineering supports growth and production in biotechnological processes, emphasizing its versatility.
Analytical Chemistry
The compound is employed in analytical chemistry for:
- Mass Spectrometry : It aids in the analysis of complex mixtures, facilitating the identification and quantification of components in samples.
Antimicrobial Studies
A series of experiments demonstrated that derivatives of N-(2-phenylethyl)-formamide displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating potential as an antimicrobial agent.
Cytotoxicity Assays
In vitro cytotoxicity assays revealed that concentrations above 10 µM significantly reduced cell viability in various cancer cell lines. This effect was linked to oxidative stress induction and apoptosis activation, suggesting its utility in cancer therapy.
Molecular Docking Studies
Computational studies indicated that N-(2-phenylethyl)-formamide can effectively bind to target proteins involved in cancer progression and microbial resistance. Docking simulations revealed favorable interactions with active sites, supporting experimental findings regarding its biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-phenylethyl)formamide with high yield and purity?
- Methodology :
- Cyclization and Vilsmeier Reaction : A high-yield (82.6%) synthesis of structurally similar N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide was achieved using cyclization of diethylaminomalonate hydrochloride and guanidine carbonate, followed by Vilsmeier formylation .
- Amide Coupling : For aromatic formamides, coupling 2-phenylethylamine with formylating agents (e.g., formic acid derivatives) under anhydrous conditions is recommended. Catalysts like DCC (dicyclohexylcarbodiimide) can improve efficiency.
Q. What analytical techniques are recommended for characterizing N-(2-phenylethyl)formamide’s structure and purity?
- Structural Confirmation :
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 52.9° in N-(4′-chlorobiphenyl-2-yl)formamide) to confirm spatial arrangement .
- NMR Spectroscopy : Use H and C NMR to identify formyl protons (~8.1–8.3 ppm) and phenethyl group signals (~2.8–3.6 ppm for CH) .
- Purity Assessment :
- GC-MS : Detects impurities at trace levels (e.g., residual solvents or byproducts like acetamide derivatives) .
- HPLC with UV Detection : Quantifies purity using reverse-phase columns (C18) and acetonitrile/water gradients .
Advanced Research Questions
Q. How does N-(2-phenylethyl)formamide interact with biological systems, and what are its potential pharmacological applications?
- Metabolic Pathways :
- The compound was identified in GC-MS analysis of biochemical fractions, suggesting potential enzymatic interactions (e.g., cytochrome P450-mediated oxidation) .
- Drug Design :
- Formamide derivatives are key in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The phenethyl group may enhance lipophilicity, improving blood-brain barrier penetration .
- Experimental Design :
- Conduct in vitro assays (e.g., enzyme inhibition studies) using recombinant proteins (e.g., HIV-1 reverse transcriptase) and compare IC values with known NNRTIs .
Q. What challenges arise in ensuring the stability of N-(2-phenylethyl)formamide under experimental conditions?
- Degradation Risks :
- Hydrolysis: The formamide bond is susceptible to acidic/basic conditions. Use buffered solutions (pH 6–8) and avoid prolonged exposure to aqueous environments .
- Thermal Decomposition: Stability studies via thermogravimetric analysis (TGA) are recommended. Store at –20°C under inert gas (N) to prevent oxidation .
- Contradictory Data :
- Some studies report formamide derivatives as stable solvents, while others note degradation in biological matrices. Validate stability using accelerated aging tests (40°C/75% RH for 4 weeks) and compare results via HPLC .
Q. How can computational modeling guide the design of N-(2-phenylethyl)formamide derivatives for material science applications?
- Molecular Dynamics (MD) Simulations :
- Predict solubility parameters and self-assembly behavior in polymer matrices. For example, the phenethyl group’s hydrophobicity may enhance compatibility with polyesters .
- DFT Calculations :
- Analyze electron density maps to optimize charge-transfer properties for applications in organic semiconductors. The formyl group’s electron-withdrawing nature can modulate bandgap energy .
Q. Data Contradictions and Resolution Strategies
- Synthetic Yield Discrepancies :
- Biological Activity :
Comparison with Similar Compounds
Structural Analogues with Sulfur-Containing Substituents
Compounds such as N-(2-phenylethyl)-N-(2-phenylsulfanylethyl)formamide (5b) and N-(2-phenylethyl)-N-(2,2-diphenylsulfanylethyl)formamide (8b) demonstrate how sulfur incorporation alters properties. For example:
- 5b (C₁₇H₁₉NOS) has a molecular weight of 285.40 g/mol and an IR carbonyl stretch at 1668 cm⁻¹ .
- 8b (C₂₃H₂₃NOS₂) has a higher molecular weight (393.12 g/mol) due to additional phenylsulfanyl groups, with an IR stretch at 1673 cm⁻¹ . These derivatives exhibit enhanced lipophilicity and distinct NMR patterns (e.g., multiplet signals for sulfanyl-ethyl groups at δ 2.5–3.8 ppm) compared to the parent formamide.
Homologous N-(2-Phenylethyl) Amides
A homologous series of N-(2-phenylethyl) amides (47–52) with varying alkyl chain lengths (C₁₄–C₂₂) shows incremental increases in molecular ions (e.g., m/z 149 to 247) in mass spectrometry. The base peak at m/z 104 corresponds to the phenylethyl fragment, while chain-specific fragments (e.g., m/z 58–156) aid in structural elucidation . Natural occurrences of N-(2-phenylethyl)eicosanamide (C₂₈H₄₉NO) and docosanamide (C₃₀H₅₃NO) in Dianthus giganteus highlight their role as rare chemotaxonomic markers .
Heterocyclic Thiourea Derivatives
Replacing the formyl group with thiourea and heterocycles enhances bioactivity. For instance:
- N-(2-phenylethyl)piperidine-1-carbothioamide (C₁₄H₂₀N₂S) and N-(2-phenylethyl)morpholine-4-carbothioamide (C₁₃H₁₈N₂OS) exhibit antioxidant activity (84.4–86.7% inhibition ), surpassing simpler amides .
- These compounds show distinct IR absorption for thiocarbonyl groups (~1250–1350 cm⁻¹) and altered solubility profiles due to sulfur and heterocyclic moieties.
Acetamide Analogues
Acetamide, N-(2-phenylethyl)- (C₁₀H₁₃NO, MW 163.22) replaces the formyl group with an acetyl unit. Found in mushroom species like Volvariella volvacea, it demonstrates how minor structural changes influence natural occurrence and applications (e.g., cosmetics) .
Data Table: Key Properties of Formamide, N-(2-phenylethyl)- and Analogues
Preparation Methods
Direct Formylation of Phenethylamine
One of the most straightforward and widely reported methods for preparing N-(2-phenylethyl)formamide involves the direct formylation of phenethylamine using formylating agents such as ethyl formate or formic acid derivatives.
- Phenethylamine is reacted with ethyl formate in refluxing conditions (around 60 °C) for approximately 20 hours.
- The reaction mixture is then concentrated under reduced pressure to remove excess ethyl formate and ethanol byproduct.
- The product, N-(2-phenylethyl)formamide, is obtained as a pale yellow oil with yields reported as high as 99%.
Reaction Conditions and Yield:
Reagent | Amount | Conditions | Yield (%) | Notes |
---|---|---|---|---|
Phenethylamine | 0.75 mol (95 mL) | Reflux at 60 °C, 20 h | 99 | Reaction monitored by TLC |
Ethyl formate | 2.25 mol (181 mL) | 1.8 equivalents used |
This method is noted for its mild conditions and high atom economy, producing only ethanol as a side product.
Catalytic Formylation Using Manganese(II) Chloride
Another reported synthetic route involves the use of manganese(II) chloride tetrahydrate as a catalyst to promote the formylation of phenethylamine with carboxamides.
- Reaction is conducted in a sealed tube under an inert atmosphere (argon).
- Temperature is maintained at 150 °C for 10 hours.
- The catalyst loading and specific carboxamide used influence the yield.
- Yields up to 89% have been documented.
Component | Amount | Conditions | Yield (%) | Notes |
---|---|---|---|---|
Phenethylamine | 0.2 mmol | Argon atmosphere | 89 | Catalyst: MnCl2·4H2O |
Carboxamide | 1.0 mL | Heated at 150 °C, 10 h | Sealed tube |
This catalytic method is advantageous for its relatively high yield and the use of a recyclable catalyst, making it suitable for scale-up.
Formylation Using Acetic Formic Anhydride (AFA)
A highly efficient and rapid method involves the use of acetic formic anhydride, generated in situ from formic acid and acetic anhydride, to formylate primary amines including phenethylamine.
- The reaction proceeds at low temperatures (around −20 °C).
- Completion occurs in less than 15 minutes for many amines.
- Isolated yields range from 97% to 100%.
- This method is applicable to sterically hindered and multifunctional amines.
- The amine attacks the protonated formic acid intermediate.
- Subsequent elimination of water produces the formamide.
This method is notable for its speed, mild conditions, and high selectivity for N-formylation over O-formylation in substrates with hydroxyl groups.
Formylation Under Solvent-Free Conditions with Sodium Formate Catalyst
An environmentally friendly approach uses formic acid with a catalytic amount of sodium formate under solvent-free conditions at room temperature.
- Reaction times are typically less than 8 hours.
- Functionalized primary and secondary amines give good to excellent yields.
- Sodium formate catalyst can be recovered and reused multiple times without loss of activity.
- Selectivity favors N-formylation even in the presence of unprotected hydroxyl groups.
This method is attractive for green chemistry applications due to its solvent-free nature and recyclability of the catalyst.
Microwave-Assisted Formylation Using Thiamine Hydrochloride Catalyst
Microwave irradiation has been applied to accelerate the formylation of amines using thiamine hydrochloride as a catalyst in dichloromethane solvent.
- Formic acid and amine are treated with thiamine hydrochloride and 4-(dimethylamino)pyridine (DMAP).
- The reaction mixture is irradiated under microwave conditions for 3–6 minutes.
- Yields are nearly quantitative, and optical purity is maintained for chiral amines.
This method offers a rapid, high-yielding alternative to conventional reflux methods, reducing reaction times from hours to minutes.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The direct formylation of phenethylamine with ethyl formate is the most commonly used method due to its simplicity and near-quantitative yield.
- Catalytic methods using manganese(II) chloride provide an alternative with good yields but require higher temperatures and inert atmosphere control.
- The use of acetic formic anhydride represents a modern, efficient approach suitable for sensitive or multifunctional amines, with rapid reaction times and high yields.
- Solvent-free methods with sodium formate emphasize sustainability and catalyst recyclability, aligning with green chemistry principles.
- Microwave-assisted catalysis drastically reduces reaction times while maintaining high yields and stereochemical integrity, beneficial for chiral amine substrates.
This comprehensive review of preparation methods for Formamide, N-(2-phenylethyl)- demonstrates a variety of synthetic strategies, each with distinct advantages in terms of yield, reaction time, environmental impact, and operational simplicity. Selection of the optimal method depends on the specific application, scale, and available resources.
Properties
IUPAC Name |
N-(2-phenylethyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOOMJZHMKSKBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177637 | |
Record name | Formamide, N-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23069-99-0 | |
Record name | Formamide, N-(2-phenylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023069990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formamide, N-(2-phenylethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formamide, N-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(PHENETHYL)FORMAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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